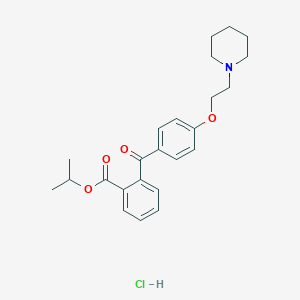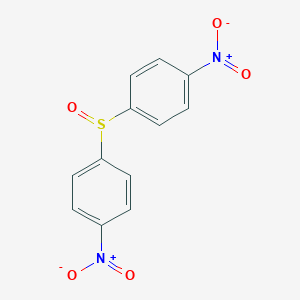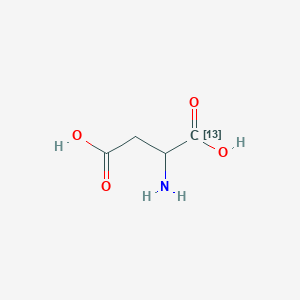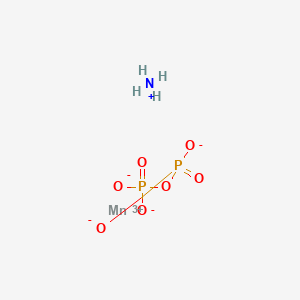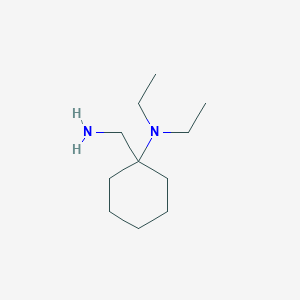![molecular formula C15H18O3 B160339 (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 1618-77-5](/img/structure/B160339.png)
(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione is a sesquiterpene lactone compound derived from the flower buds of Artemisia species, such as Artemisia maritima and Artemisia cina . Historically, it has been used as an anthelmintic agent to treat parasitic worm infections . The compound is known for its crystalline structure and its ability to undergo various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione can be synthesized through the extraction of Artemisia species. The primary methods include the calcium salt method and benzene extraction method . The compound is typically isolated from the flower buds through a series of solvent extractions and crystallization processes .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Artemisia plants. The process includes harvesting the flower buds, drying them, and then subjecting them to solvent extraction using ethanol or chloroform. The extract is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: (3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Microbial cultures or chemical reducing agents like sodium borohydride.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products Formed:
Lumisantonin: Formed through oxidation.
Santonous Acid: Formed through substitution reactions.
1,4-Dimethyl-2-naphthol: Another product of substitution reactions.
Scientific Research Applications
(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione and its derivatives have diverse applications in scientific research:
Chemistry: Used as a starting material for synthesizing various organic compounds.
Biology: Studied for its effects on microbial transformations and its potential as an antimicrobial agent.
Medicine: Historically used as an anthelmintic agent.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione exerts its effects primarily through its interaction with the central nervous system of parasitic worms. It paralyzes the worms, allowing them to be expelled from the host’s body . The compound’s mechanism involves binding to specific receptors in the nervous system, disrupting normal neural transmission .
Comparison with Similar Compounds
Artemisinin: Another sesquiterpene lactone derived from Artemisia species, known for its anti-malarial properties.
β-Santonin: Another isomer of this compound found in Artemisia species.
Uniqueness of this compound: this compound is unique due to its historical use as an anthelmintic agent and its ability to undergo various chemical transformations. Its derivatives have shown promise in anti-cancer research, highlighting its potential beyond traditional uses .
Properties
CAS No. |
1618-77-5 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10+,13-,15+/m1/s1 |
InChI Key |
XJHDMGJURBVLLE-RERXCJRKSA-N |
SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@@H]2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Synonyms |
Santonin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


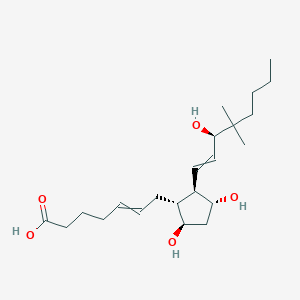
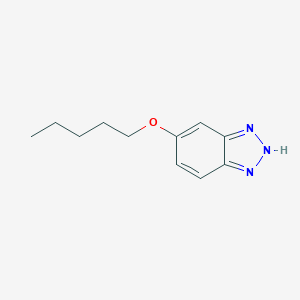

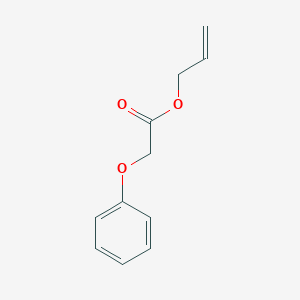
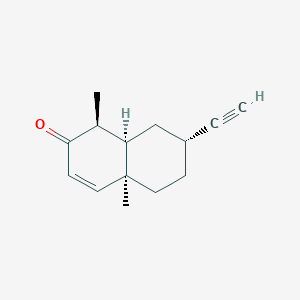
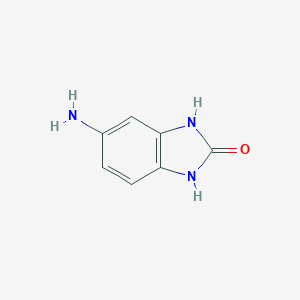
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)

